Cas no 1058458-25-5 (1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea)

1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea structure
1058458-25-5 structure
商品名:1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
CAS番号:1058458-25-5
MF:C20H22N4O3
メガワット:366.413684368134
CID:6180163
PubChem ID:25882251

1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
    • F5149-0775
    • AKOS024500535
    • 1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea
    • 1058458-25-5
    • 1-(2,4-dimethylphenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea
    • VU0637429-1
    • インチ: 1S/C20H22N4O3/c1-14-6-7-16(15(2)13-14)22-20(26)21-10-4-11-24-19(25)9-8-17(23-24)18-5-3-12-27-18/h3,5-9,12-13H,4,10-11H2,1-2H3,(H2,21,22,26)
    • InChIKey: SBXUCRAVFQJGJG-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C1C=CC(N(CCCNC(NC2C=CC(C)=CC=2C)=O)N=1)=O

計算された属性

  • せいみつぶんしりょう: 366.16919058g/mol
  • どういたいしつりょう: 366.16919058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 604
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 86.9Ų

1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5149-0775-10μmol
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5149-0775-15mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
15mg
$89.0 2023-09-10
Life Chemicals
F5149-0775-3mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
3mg
$63.0 2023-09-10
Life Chemicals
F5149-0775-4mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
4mg
$66.0 2023-09-10
Life Chemicals
F5149-0775-25mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
25mg
$109.0 2023-09-10
Life Chemicals
F5149-0775-1mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
1mg
$54.0 2023-09-10
Life Chemicals
F5149-0775-10mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
10mg
$79.0 2023-09-10
Life Chemicals
F5149-0775-40mg
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
40mg
$140.0 2023-09-10
Life Chemicals
F5149-0775-2μmol
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5149-0775-5μmol
1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
1058458-25-5
5μmol
$63.0 2023-09-10

1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea 関連文献

1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ureaに関する追加情報

Introduction to 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS No. 1058458-25-5)

1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS No. 1058458-25-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a substituted phenyl group, and a pyridazine ring with a furan substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea involves multiple steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. The synthesis typically begins with the preparation of the substituted phenyl and furan moieties, followed by their coupling to form the intermediate compounds. The final step involves the formation of the urea linkage through a reaction between the intermediate and an appropriate isocyanate or amine derivative.

Recent studies have highlighted the potential of 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea in various biological assays. One notable area of research is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. In vitro studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, mediators of inflammation and pain. This property makes it a promising candidate for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation.

The pharmacokinetic properties of 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea have also been studied to assess its suitability for further development as a therapeutic agent. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further optimization may be required to improve its bioavailability and reduce potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea in human subjects. Early results from phase I trials have shown promising outcomes with respect to safety and tolerability. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 1-(2,4-dimethylphenyl)-3-{3-[3-(furan-2-y l)-6-o xo - 1 , 6 - di hyd ro pyri d azin - 1 - yl ] prop yl } urea (CAS No. 1058458 - 25 - 5) represents a promising lead compound in the development of new therapeutic agents for inflammatory and cancer-related diseases. Its unique structural features and biological activities make it an attractive target for further research and development in the pharmaceutical industry.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd